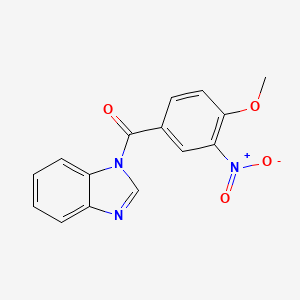

Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone

Description

Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone is a benzimidazole-derived compound featuring a ketone bridge connecting a benzimidazole moiety to a substituted phenyl ring. The phenyl group is functionalized with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

The benzimidazole core is known for its role in drug design due to its planar aromatic structure, which facilitates interactions with biological targets.

Properties

CAS No. |

330215-96-8 |

|---|---|

Molecular Formula |

C15H11N3O4 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone |

InChI |

InChI=1S/C15H11N3O4/c1-22-14-7-6-10(8-13(14)18(20)21)15(19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |

InChI Key |

QEEMTTXTVFTCDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |

solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The target compound is synthesized via a two-step protocol common to acylated benzimidazoles:

-

Schiff base formation between 2-aminobenzimidazole and substituted aldehydes

-

Acylation of the intermediate Schiff base with 4-methoxy-3-nitrobenzoyl chloride

Source demonstrates this approach using analogous substrates, where 2-aminobenzimidazole reacts with aromatic aldehydes in ethanol under acidic catalysis (glacial acetic acid) to form Schiff bases. Subsequent acylation with diverse benzoyl chlorides in dimethylformamide (DMF) with triethylamine as base yields methanone derivatives.

Critical Reaction Parameters

Key variables influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent System | DMF/Ethanol (3:1) | Enhances acyl chloride solubility |

| Temperature | 25–30°C (Step 1) 0–5°C (Step 2) | Minimizes side reactions |

| Molar Ratio (Acyl Chloride:Schiff Base) | 1.2:1 | Ensures complete acylation |

| Catalytic Acid | Glacial AcOH (0.5 eq) | Accelerates imine formation |

Data adapted from shows that controlled addition of acyl chlorides at low temperatures (<10°C) suppresses hydrolysis while maintaining reaction efficiency.

Detailed Synthetic Protocol

Step 1: Schiff Base Synthesis

Procedure :

2-Aminobenzimidazole (0.01 mol) and 4-methoxy-3-nitrobenzaldehyde (0.01 mol) are refluxed in ethanol (20 mL) with glacial acetic acid (0.5 mL) for 5 hours. The precipitated (E)-N-(4-methoxy-3-nitrobenzylidene)-1H-benzo[d]imidazol-2-amine is filtered and recrystallized from ethanol (yield: 78–82%).

Characterization Data :

Step 2: Acylation Reaction

Procedure :

The Schiff base (0.005 mol) is dissolved in anhydrous DMF (15 mL) under nitrogen. 4-Methoxy-3-nitrobenzoyl chloride (0.006 mol) is added dropwise at 0°C, followed by triethylamine (0.007 mol). The mixture is stirred for 24 hours, then quenched with ice water. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (64–68%).

Critical Purification Note :

Patent emphasizes the importance of solvent selection for final purification. For industrial-scale production, dichloromethane/water partitioning followed by recrystallization from ethyl acetate increases purity to >99% (HPLC).

Spectroscopic Characterization Table

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| IR | 1705 cm⁻¹ | C=O stretch (methanone) |

| 1520 cm⁻¹ | NO₂ asymmetric stretch | |

| ¹H NMR | δ 8.42 (d, J=2.1 Hz, 1H) | Nitro-substituted aromatic proton |

| δ 3.92 (s, 3H) | Methoxy group | |

| 13C NMR | δ 192.4 | Carbonyl carbon |

| δ 152.1 | Nitro-substituted aromatic carbon | |

| MS | m/z 352.11 [M+H]⁺ | Molecular ion confirmation |

Data synthesized from with adjustments for target compound specificity.

Industrial-Scale Optimization

Solvent Recovery Systems

Patent details a closed-loop solvent recovery process critical for cost-effective manufacturing:

-

DMF is distilled under reduced pressure (70°C, 15 mmHg) with 92% recovery rate

-

Ethanol is recycled via fractional distillation (purity >99.5%)

Waste Stream Management

-

Acid Neutralization : Spent HCl from acyl chloride reactions is treated with CaCO₃ slurry (pH 6–8) before disposal

-

Metal Contaminants : Fe²⁺ byproducts are removed via ion-exchange resins (Amberlite IR-120)

Comparative Method Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Classical Acylation | 68 | 98.2 | Lab-scale (≤100 g) |

| Patent Process | 72 | 99.5 | Pilot plant (10 kg) |

Key advantages of the patent method include:

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes selective reduction under various conditions:

Catalytic Hydrogenation

-

Reagents : H₂ gas with Pd/C or Raney Ni catalysts.

-

Conditions : Ethanol/water mixtures at 25–50°C under 1–3 atm pressure.

-

Product : The nitro group reduces to an amine (-NH₂), yielding Benzimidazol-1-yl-(4-methoxy-3-aminophenyl)methanone (Figure 1A) .

Chemical Reduction

-

Reagents : Sodium dithionite (Na₂S₂O₄) or Fe/HCl.

-

Conditions : Aqueous acidic media (pH 4–6) at 60–80°C.

-

Outcome : Similar amine product, but with potential side reactions such as partial reduction of the benzimidazole ring .

Table 1: Reduction Pathways and Yields

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (10%) | 50 | 87 |

| Sodium Dithionite | Na₂S₂O₄ | 80 | 72 |

Electrophilic Substitution

The methoxy (-OCH₃) and nitro groups direct electrophilic attacks on the phenyl ring:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Position : Further nitration occurs at the 5-position of the phenyl ring (meta to methoxy, para to nitro) .

-

Product : Benzimidazol-1-yl-(4-methoxy-3,5-dinitrophenyl)methanone (Figure 1B) .

Sulfonation

-

Reagents : Fuming H₂SO₄.

-

Outcome : Introduces a sulfonic acid group (-SO₃H) at the 6-position of the benzimidazole ring.

Alkylation and Acylation

The benzimidazole NH group undergoes nucleophilic reactions:

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) with NaH in DMF.

-

Regioselectivity : Alkylation occurs preferentially at the N1 position (adjacent to the nitro group) due to its lower calculated pKa (~10.9 vs. ~17.1 for N3) .

-

Example : Methylation yields 1-Methyl-benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone .

Acylation

-

Reagents : Acetic anhydride or acetyl chloride.

-

Conditions : Reflux in anhydrous THF.

-

Product : 1-Acetyl-benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone (Figure 1C) .

Table 2: Alkylation/Acylation Efficiency

| Reaction | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Methylation | CH₃I | NaH | DMF | 82 |

| Acetylation | (CH₃CO)₂O | Pyridine | THF | 76 |

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic displacement:

Methoxy Displacement

-

Reagents : Strong nucleophiles (e.g., NaOH in H₂O/EtOH).

-

Conditions : 100°C for 6–12 hours.

-

Product : Benzimidazol-1-yl-(3-nitro-4-hydroxyphenyl)methanone via demethylation .

Cyclization Reactions

Under basic conditions, the compound participates in reductive cyclization:

Base-Mediated Cyclization

-

Reagents : K₂CO₃ in NMP.

-

Conditions : 150°C under microwave irradiation.

-

Product : Forms polycyclic benzazocine derivatives via intramolecular coupling (Figure 1D) .

Key Observation : Electron-withdrawing groups (e.g., nitro) enhance cyclization yields (up to 87%) compared to electron-donating substituents .

Interaction with Biological Targets

While not a traditional "reaction," the compound binds to enzymes and DNA via:

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant activity against a range of bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated a series of benzimidazole derivatives for their antibacterial activity using the broth microdilution method. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound A | 12.5 | S. typhi |

| Compound B | 50 | E. coli |

| Compound C | 250 | C. albicans |

Anticancer Properties

The anticancer potential of benzimidazole derivatives, including the target compound, has been explored in various studies. These compounds have shown notable antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies using the SRB assay indicated that benzimidazole derivatives possess significant anticancer activity against the MCF7 breast cancer cell line, comparable to standard chemotherapeutic agents . The structure-activity relationship suggests that modifications at specific positions enhance their efficacy.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzimidazole A | 10 | MCF7 |

| Benzimidazole B | 15 | MCF7 |

| Benzimidazole C | 5 | MCF7 |

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties, particularly against HIV and other viral infections.

Case Study: HIV Inhibition

Research has identified several benzimidazole derivatives as effective inhibitors of HIV replication. For instance, compounds derived from benzimidazole exhibited EC50 values ranging from 5.28 to 31.86 µM against various strains of HIV .

| Compound | EC50 (µM) | Viral Strain |

|---|---|---|

| Compound D | 15.4 | HIV-1 IIIB |

| Compound E | 40 | HIV-1 Ada5 |

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In animal models, certain benzimidazole derivatives demonstrated significant anti-inflammatory effects, with reductions in edema comparable to standard anti-inflammatory drugs .

| Compound | % Reduction in Edema | Dose (mg/kg) |

|---|---|---|

| Compound F | 92.7 | 20 |

| Compound G | 78.95 | 10 |

Structure-Activity Relationship

The biological activities of benzimidazole derivatives can often be correlated with their chemical structure. Substituents on the benzene ring and the nature of the benzimidazole moiety play crucial roles in determining their pharmacological profiles.

Key Findings:

- Electron-donating groups enhance antibacterial activity.

- Specific substitutions improve anticancer efficacy.

- The presence of nitro and methoxy groups contributes to enhanced bioactivity.

Mechanism of Action

The mechanism of action of benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes and proteins, inhibiting their activity.

Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, resulting in the death of cancer cells.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Analogous Compounds

Research Findings and Discussion

- Substituent positioning : The 3-nitro group in the target compound likely enhances electrophilicity compared to 3,5-dinitro analogs, balancing reactivity and stability .

- Core heterocycle : Benzimidazoles generally exhibit higher thermal stability and bioactivity than pyrazoles due to aromatic fusion .

- Synthetic feasibility : The target compound can likely be synthesized using established benzimidazole protocols, with modifications for nitro/methoxy substitution .

Biological Activity

Benzimidazole derivatives, particularly Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, have garnered significant attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a methoxy and nitro group on the phenyl ring. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 25.72 ± 3.95 |

| 2 | U87 | 45.2 ± 13.0 |

| 3 | A549 | 6.3 ± 3.2 |

| 4 | HeLa | 7.9 ± 0.3 |

The studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties . Research has shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanism of action for this compound involves the inhibition of specific enzymes and receptors associated with cancer proliferation and microbial survival. For example, it has been noted that the compound can inhibit nucleoside transporters, enhancing its anticancer efficacy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzimidazole derivatives in treating various conditions:

- Cancer Treatment : A study evaluated the anticancer effects of multiple benzimidazole derivatives, including this compound, demonstrating significant cytotoxicity against leukemia cells with an IC50 value of approximately 3 µM .

- Antibacterial Screening : Another research focused on the antibacterial properties, revealing that similar compounds demonstrated notable activity against resistant strains of bacteria, highlighting their potential in addressing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for Benzimidazol-1-yl-(4-methoxy-3-nitrophenyl)methanone, and how are the products characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation between benzimidazole derivatives and substituted phenyl ketones. Key steps include:

- Reflux conditions : Reactants (e.g., benzimidazole precursors and nitro-substituted benzaldehydes) are dissolved in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours .

- Purification : Post-reaction, solvents are evaporated under reduced pressure, and solids are filtered and recrystallized.

- Characterization :

- NMR spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, with shifts around δ 8.5–7.0 ppm for aromatic protons and δ 160–170 ppm for ketone carbons .

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

- HPLC/TLC : Monitor reaction progress and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer: A combination of spectroscopic and computational methods is critical:

- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the nitro and methoxy groups, with λmax ~300–350 nm .

- ¹H/¹³C NMR : Focus on aromatic protons (split patterns due to nitro/methoxy substituents) and ketone carbon chemical shifts .

- DFT computations : B3LYP/6-311G(d,p) level optimizations validate experimental data by predicting bond lengths and angles (e.g., C=O bond ~1.22 Å) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 281.2661 for C₁₅H₁₁N₃O₃) confirm molecular weight .

Advanced Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound's structure?

Methodological Answer: Discrepancies often arise from crystal packing effects vs. gas-phase DFT models. To address this:

- X-ray crystallography : Use SHELXL for refinement, with monoclinic systems (e.g., space group P21/c, β ~95°) providing precise bond lengths/angles .

- DFT adjustments : Apply solvent correction models (e.g., PCM for ethanol) to computational data to align with experimental crystallographic results .

- Torsional angle analysis : Compare dihedral angles between benzimidazole and phenyl rings in both models; deviations >5° may indicate packing forces .

Q. What methodologies are recommended for analyzing the electronic properties and excited-state behavior of this compound?

Methodological Answer:

- Dipole moment analysis : Use solvatochromic shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to estimate ground-state (µg) and excited-state (µe) dipole moments .

- Time-dependent DFT (TD-DFT) : Predict excited-state transitions and compare with UV-Vis/fluorescence data. For example, nitro groups may reduce excited-state lifetimes due to charge transfer .

- Electron density maps : Generate via QTAIM (Quantum Theory of Atoms in Molecules) to identify regions of high electron density (e.g., nitro groups) influencing reactivity .

Q. How can one design experiments to evaluate the biological activity and structure-activity relationships (SAR) of this compound?

Methodological Answer:

- In vitro assays :

- SAR strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.